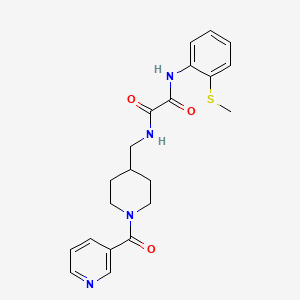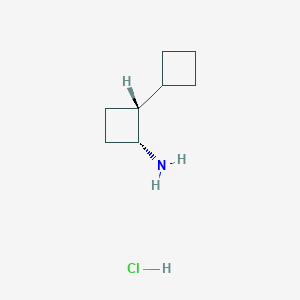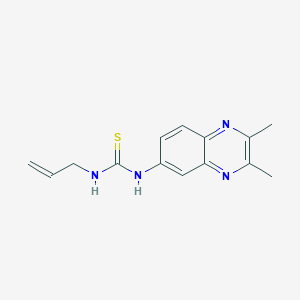![molecular formula C16H16ClNO3 B2997248 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol CAS No. 400050-40-0](/img/structure/B2997248.png)
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
This compound has been successfully synthesized and characterized through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectra. The crystal structure was determined using single-crystal X-ray diffraction, providing insights into its molecular geometry and intermolecular interactions. Theoretical studies using Density Functional Theory (DFT) have also been conducted to understand its electronic structure and chemical activity (Demircioğlu, 2021).
Antioxidant and Antibacterial Properties
Research has highlighted the antibacterial and antioxidant activities of derivatives of this compound. Substituted tridentate salicylaldimines, including a derivative similar to the compound , have been synthesized and screened for their effectiveness against multi-drug-resistant bacteria and for their total antioxidant capacities. The studies revealed that certain derivatives exhibit significant antibacterial and antioxidant properties, suggesting their potential in medical and pharmaceutical applications (Oloyede-Akinsulere et al., 2018).
Molecular Docking and DNA Interaction Studies
Molecular docking studies have been utilized to explore the binding nature of the compound with DNA structures. These investigations aim to understand how such compounds interact with biological macromolecules, which is crucial for designing drugs targeting specific DNA sequences or structures (Demircioğlu, 2021).
Nonlinear Optical Properties and Electrical Conductivity
The compound and its derivatives have been studied for their nonlinear optical (NLO) properties, which are significant for applications in photonics and optoelectronics. Some derivatives exhibit strong NLO behavior, making them suitable for developing optical switches and modulators. Additionally, the electrical conductivity of certain copper(II) complexes of related tridentate ligands has been investigated, revealing properties useful in electronic and optoelectronic devices (Ashfaq et al., 2022).
Luminescence Properties
The luminescence properties of synthesized complexes involving similar structures have been explored, demonstrating potential applications in luminescent materials and sensors. These studies focus on understanding the effects of different solvents and concentrations on the photoluminescence properties, paving the way for developing novel luminescent materials (Gonul et al., 2018).
properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-12-7-8-14(20-2)13(17)9-12/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLZRUYFAAZENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)


![N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2997174.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2997179.png)
![3'-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2997180.png)


